molecular formula C11H10N4O2 B2584084 N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide CAS No. 1396713-20-4

N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide

Cat. No.: B2584084
CAS No.: 1396713-20-4
M. Wt: 230.227
InChI Key: GRRNUOJWCFSSRQ-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Mechanism of Action

Mode of Action

The mode of action of N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide It is suggested that the compound may have anti-fibrotic and anti-inflammatory activity .

Biochemical Pathways

The biochemical pathways affected by This compound It is suggested that the compound may be involved in the inhibition of fibrosis and inflammation, potentially impacting related biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

The molecular and cellular effects of This compound It is suggested that the compound may have anti-fibrotic and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide typically involves the condensation of pyridine-2-carboxylic acid with 2-amino-5-methoxypyrimidine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine-pyrimidine derivatives.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-17-11-13-6-8(7-14-11)15-10(16)9-4-2-3-5-12-9/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRNUOJWCFSSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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